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Abstract

This application note details a robust, sensitive, and rapid stability-indicating Ultra-Performance
Liquid Chromatography (UPLC) method for the quantitative determination of Dehydroxy
Bromocelecoxib, a potential impurity or related substance of Celecoxib. The method
leverages the power of UPLC technology, which utilizes sub-2 um particle columns to achieve
superior resolution, higher sensitivity, and significantly shorter run times compared to
conventional HPLC methods.[1] The protocol herein is developed and validated in accordance
with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability
for its intended purpose in a regulated laboratory environment.[2][3] This document provides a
comprehensive guide for researchers, quality control analysts, and drug development
professionals, covering the scientific rationale, detailed experimental protocols, and complete
validation data.

Scientific Rationale and Method Principle

The accurate quantification of impurities in Active Pharmaceutical Ingredients (APIs) is a critical
requirement for ensuring the safety and efficacy of pharmaceutical products. Dehydroxy
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Bromocelecoxib, as a related substance to the COX-2 inhibitor Celecoxib, requires a precise
analytical method for its control.

This method is based on reversed-phase UPLC, a cornerstone of modern pharmaceutical
analysis. The fundamental principle involves the partitioning of the analyte between a non-polar
stationary phase (a C18 column with sub-2 um particles) and a polar mobile phase. The choice
of a sub-2 um particle column is deliberate; it dramatically increases column efficiency, leading
to sharper peaks, better resolution from the parent APl and other impurities, and enhanced
sensitivity.[1][4]

A gradient elution is employed to ensure that both early-eluting polar compounds and late-
eluting non-polar compounds are eluted as sharp, symmetrical peaks within a minimal
timeframe. The mobile phase consists of an aqueous buffer and an organic modifier
(acetonitrile). The buffer's pH is controlled to maintain the analytes in a consistent, non-ionized
state, which is crucial for reproducible retention times and optimal peak shape. Detection is
performed using a Photo Diode Array (PDA) detector, allowing for spectral analysis to confirm
peak purity and identity.

Instrumentation, Materials, and Reagents

Instrumentation

o UPLC System: A Waters ACQUITY UPLC™ system or equivalent, equipped with a binary
solvent manager, sample manager, column heater, and a Photo Diode Array (PDA) detector.

o Data Acquisition Software: Empower™ 3 or equivalent chromatography data software.
o Analytical Balance: Mettler Toledo or equivalent (5-decimal place readability).

e pH Meter: Calibrated pH meter.

» Ultrasonic Bath: For degassing solvents and dissolving samples.

o \ortex Mixer.

Chemicals and Reagents

» Dehydroxy Bromocelecoxib Reference Standard (Purity = 99.5%)
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» Celecoxib API

o Acetonitrile (UPLC or Gradient Grade)

o Ammonium Acetate (Analytical Grade)

o Formic Acid (Analytical Grade)

o Water (Milli-Q® or equivalent UPLC-grade)

e Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)
Chromatographic Column

e Column: ACQUITY UPLC® BEH C18, 1.7 um, 2.1 x 100 mm

o Rationale for Selection: The Ethylene Bridged Hybrid (BEH) particle technology provides
excellent stability across a wide pH range and superior peak shape for basic compounds.
The 1.7 um particle size is the cornerstone of UPLC, delivering high efficiency and speed.[4]

Detailed Experimental Protocol
Preparation of Solutions

* Mobile Phase A (Aqueous): Prepare a 10mM Ammonium Acetate solution in UPLC-grade
water. Adjust the pH to 4.5 using dilute Formic Acid. Filter through a 0.22 pum nylon filter
before use.

» Mobile Phase B (Organic): Acetonitrile (100%).
¢ Diluent: Prepare a mixture of Mobile Phase A and Mobile B in a 50:50 (v/v) ratio.

Preparation of Standard Solutions

o Standard Stock Solution (approx. 100 pg/mL): Accurately weigh about 10 mg of Dehydroxy
Bromocelecoxib reference standard into a 100 mL volumetric flask. Dissolve and dilute to
volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
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e Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by
serially diluting the Standard Stock Solution with the diluent to achieve concentrations
ranging from the Limit of Quantitation (LOQ) to 200% of the target concentration (e.g., 0.1,
0.5, 1.0, 2.0, 5.0, 10.0 pg/mL).

Preparation of Sample Solution

o Sample Solution (for Assay of Impurity in Celecoxib): Accurately weigh about 50 mg of
Celecoxib API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
This yields a concentration of 1000 pg/mL of the main API. Any Dehydroxy
Bromocelecoxib present will be quantified against the standard curve.

UPLC Chromatographic Conditions

The instrumental parameters are summarized in the table below.

Parameter Condition
ACQUITY UPLC® BEH C18, 1.7 pm, 2.1 x 100
Column
mm
Mobile Phase A 10mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min

_ Time(min) / %B: 0/20, 1/20, 7/80, 8/80, 8.1/20,
Gradient Program

10/20
Column Temperature 40 °C
Sample Temperature 10 °C
Injection Volume 2.0 uL
Detection PDA Detector, Wavelength: 254 nm
Run Time 10 minutes

UPLC System Workflow and Validation Logic
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The following diagrams illustrate the overall experimental workflow and the logical framework
for method validation as mandated by regulatory guidelines.
Preparation Stage

Solution Preparation
(Mobile Phase, Diluent)

Standard Preparation
(Stock & Working Standards)

Sample Preparation
(API Dissolution)

UPLC System Setup
(Equilibration, SST)
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Click to download full resolution via product page

Caption: High-level workflow for the UPLC analysis of Dehydroxy Bromocelecoxib.

Click to download full resolution via product page

Caption: Logical relationship of validation parameters based on ICH Q2(R1) guidelines.

Method Validation

The developed UPLC method was rigorously validated according to ICH Q2(R1) guidelines.[2]

System Suitability

Before sample analysis, the chromatographic system's performance was verified. Six replicate
injections of a standard solution (e.g., 2.0 pg/mL) were made.
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Parameter Acceptance Criteria
Tailing Factor (T) <20

Theoretical Plates (N) > 2000

%RSD of Peak Area <2.0%

%RSD of Retention Time <1.0%

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of other components like the main
API, excipients, or degradation products.[3] Forced degradation studies were conducted on a
spiked sample of Celecoxib with Dehydroxy Bromocelecoxib.

Acid/Base Hydrolysis: 1N HCI / 1N NaOH at 60°C for 2 hours.

Oxidative Degradation: 3% H202 at room temperature for 4 hours.

Thermal Degradation: 105°C for 24 hours.

Photolytic Degradation: UV light (254 nm) for 24 hours. Result: In all conditions, the
Dehydroxy Bromocelecoxib peak was well-resolved from the main Celecoxib peak and

any degradation products, with no co-eluting peaks observed (peak purity > 99.9%).

Linearity

The linearity was evaluated by analyzing six concentrations of Dehydroxy Bromocelecoxib
from the LOQ to 200% of the target level. A calibration curve was plotted of peak area versus

concentration.
Parameter Result Acceptance Criteria
Range Studied (pg/mL) 0.1-10.0
Correlation Coefficient (r?) 0.9998 >0.999
Y-intercept Minimal Close to zero
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Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Dehydroxy Bromocelecoxib
standard into a sample solution at three concentration levels (50%, 100%, and 150% of the
target concentration). Each level was prepared in triplicate.

Amount Mean Acceptance
Level . %RSD L

Spiked (pg/mL) Recovery (%) Criteria (%)
50% 1.0 101.2 0.8 98.0 - 102.0
100% 2.0 99.8 0.5 98.0-102.0
150% 3.0 100.5 0.6 98.0 - 102.0

Precision

o Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the
same day.

 Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different
analyst on a different day using a different UPLC system.

Precision Type %RSD of Results Acceptance Criteria
Repeatability 0.9% <2.0%
Intermediate Precision 1.3% <2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method.
o LOD: Determined at an S/N ratio of approximately 3:1.

e LOQ: Determined at an S/N ratio of approximately 10:1, with acceptable precision (%RSD <
10%).
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Parameter Result (pg/mL)

LOD 0.03

LOQ 0.10
Robustness

The method's robustness was evaluated by making small, deliberate changes to the

chromatographic conditions. System suitability parameters were checked for each condition.

Parameter Changed Result

Flow Rate (+ 0.04 mL/min) No significant change in resolution.

Column Temperature (x 2 °C) Minor shift in retention time, SST passed.

Mobile Phase A pH (£ 0.2 units) Minor shift in retention time, SST passed.
Conclusion

The stability-indicating UPLC method described in this application note is rapid, specific,

accurate, precise, and robust for the quantitative estimation of Dehydroxy Bromocelecoxib.

The method's total run time of 10 minutes allows for high throughput analysis. The validation

results confirm that the method is suitable for its intended purpose, including routine quality

control analysis of Celecoxib APl and monitoring of impurity levels in stability studies, fully

complying with the stringent requirements of the ICH guidelines.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b13437612?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437612?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

